4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
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Overview
Description
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride typically involves the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules and in the synthesis of complex organic compounds .
Comparison with Similar Compounds
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused-ring structure but differs in its chemical reactivity and applications.
Sulfonyl Chloride Derivatives: Other sulfonyl chloride derivatives, such as benzenesulfonyl chloride, have different reactivity profiles and are used in different applications.
The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a]pyridine core with a sulfonyl chloride group, making it a versatile reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPBFWWRQWSIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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